molecular formula C7H7IO B1584928 2-Iodobenzyl alcohol CAS No. 5159-41-1

2-Iodobenzyl alcohol

Cat. No. B1584928
M. Wt: 234.03 g/mol
InChI Key: WZCXOBMFBKSSFA-UHFFFAOYSA-N
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Patent
US06140100

Procedure details

To a dry 100 mL 3-necked flask equipped with a nitrogen inlet and a magnetic stirrer were added 5.00 g of 2-iodobenzyl alcohol (Aldrich) and 20 mL of anhydrous CH2Cl2. The resulting suspension was cooled to 0° C. and treated with 0.71 mL of PBr3 (Aldrich) by dropwise addition over a 2 minute period. The solid slowly dissolved giving a light yellow solution which was stirred under nitrogen at 0° C. for 2 h and then allowed to warm to RT with continued stirring for 18 h. The solution was concentrated in vacuo to dryness and the residue was dissolved in 60 mL of ethyl ether. The ether solution was washed with ice cold 5% aqueous NaHCO3 (3×50 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 5.65 g (89%) of 2-iodobenzyl bromide as a white crystalline solid, m.p. 52-54° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.71 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.P(Br)(Br)[Br:11]>C(Cl)Cl>[I:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][Br:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(CO)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.71 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 100 mL 3-necked flask equipped with a nitrogen inlet and a magnetic stirrer
DISSOLUTION
Type
DISSOLUTION
Details
The solid slowly dissolved
CUSTOM
Type
CUSTOM
Details
giving a light yellow solution which
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
with continued stirring for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 60 mL of ethyl ether
WASH
Type
WASH
Details
The ether solution was washed with ice cold 5% aqueous NaHCO3 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(CBr)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.65 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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